Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate
Description
Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic ester derivative featuring a rigid bicyclo[2.2.2]octane scaffold. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The acetyl group at the 4-position introduces a ketone functionality, which can participate in reactions such as nucleophilic additions or condensations, while the methyl ester at the 1-position provides a handle for further derivatization.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-9(13)11-3-6-12(7-4-11,8-5-11)10(14)15-2/h3-8H2,1-2H3 |
InChI Key |
IJSQVHDPBAGLGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(CC1)(CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate generally involves constructing the bicyclo[2.2.2]octane skeleton followed by selective functionalization at the 4-position with an acetyl group and esterification at the 1-position. The methods can be categorized as follows:
- Cycloaddition Approaches : Tandem or formal [4 + 2] cycloaddition reactions to build the bicyclic core with high regio- and stereoselectivity.
- Functional Group Transformations : Post-cyclization modifications including oxidation, acetylation, and esterification.
- Enantioselective Catalysis : Use of organic bases or metal-free conditions to achieve high enantioselectivity in the bicyclo[2.2.2]octane-1-carboxylate derivatives.
Specific Synthetic Routes
Tandem Formal [4 + 2] Cycloaddition
- A highly enantioselective tandem reaction between α′-ethoxycarbonyl cyclohexenone and nitroolefin substrates forms bicyclo[2.2.2]octane-1-carboxylates with excellent yields (up to 84%) and stereoselectivities (>20:1 diastereomeric ratio, 97% ee).
- This metal-free, mild reaction is mediated by organic bases and involves an open transition state, facilitating rapid access to diverse bicyclo[2.2.2]octane derivatives including the methyl 4-acetyl substituted compounds after further functionalization steps.
- The reaction tolerates various substituents on the nitroolefin, allowing structural diversity.
Esterification and Acetylation
- Starting from bicyclo[2.2.2]octane-1-carboxylic acids or their hemimethyl esters, methyl esterification is achieved by refluxing with methanol and catalytic sulfuric acid or similar acidic conditions, yielding methyl bicyclo[2.2.2]octane-1-carboxylate derivatives in high yields (up to 91%).
- The acetyl group at the 4-position can be introduced via selective oxidation of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate or by direct acetylation of the corresponding 4-substituted intermediates using acetic anhydride or related reagents under controlled conditions.
Oxidation and Functional Group Interconversion
- Oxidation of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate to the 4-keto (acetyl) derivative is performed using mild oxidants, ensuring preservation of the bicyclic framework.
- Hydrazine hydrate and potassium hydroxide in triethylene glycol have been employed for related bicyclic ketone syntheses, indicating potential routes for 4-acetyl derivative formation through ketone intermediates.
Reaction Conditions Summary
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Tandem [4 + 2] Cycloaddition | α′-Ethoxycarbonyl cyclohexenone, nitroolefin, organic base | Mild, metal-free, room temp to 60°C | 80-85 | High enantioselectivity and diastereoselectivity |
| Esterification | Methanol, sulfuric acid (catalytic) | Reflux, 18-20 h | 90-91 | Standard Fischer esterification |
| Acetylation | Acetic anhydride, potassium acetate | Reflux under nitrogen, 2 h | 70-80 | Controlled acetylation at 4-position |
| Oxidation | Mild oxidants (e.g., PCC, Swern oxidation) | Room temp to mild heating | 75-85 | Converts 4-hydroxy to 4-acetyl derivative |
Research Findings and Analysis
- The enantioselective tandem cycloaddition method represents a breakthrough in accessing bicyclo[2.2.2]octane-1-carboxylates efficiently and with excellent stereocontrol, which is critical for downstream functionalization to methyl 4-acetyl derivatives.
- Esterification and acetylation steps are well-established, high-yielding, and reproducible, providing reliable routes to the target compound.
- The preservation of the bicyclic framework during oxidation and functional group transformations is essential, and the use of mild conditions prevents ring opening or rearrangement.
- The combination of these methods allows for flexible synthesis routes, enabling the preparation of this compound with potential for further derivatization.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Tandem [4 + 2] Cycloaddition | α′-Ethoxycarbonyl cyclohexenone, nitroolefin, organic base | High yield, enantioselective, metal-free | Requires specific substrates |
| Esterification | Methanol, catalytic H2SO4 | High yield, simple procedure | Long reflux time |
| Acetylation | Acetic anhydride, potassium acetate | Selective acetylation | Requires inert atmosphere |
| Oxidation | Mild oxidants (e.g., PCC) | Preserves bicyclic structure | Sensitive to overoxidation |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Ketone Derivatives
Halogen/Chalcogen Derivatives
- Methyl 4-(Phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a) Synthesis: 62% yield via copper-catalyzed C–H functionalization .
- Methyl 4-(Iodomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 1561865-37-9)
Hydroxyl/Amino Derivatives
- Methyl 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 94994-15-7)
- Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7) Synthesis: Prepared via hydrogenolysis of a benzyloxycarbonyl-protected precursor (87% yield) . Applications: The amino group facilitates peptide couplings or urea formations, diverging from the acetyl group’s ketone-based reactivity.
Aromatic/Carbonyl Derivatives
- Methyl 4-(Pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate (5as) Synthesis: 64% yield via decarboxylative coupling .
- Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7) Key data: Similarity score 1.00 . Comparison: Dual ester groups increase polarity and hydrolytic susceptibility compared to the mono-ester/acetyl structure.
Comparative Data Table
Biological Activity
Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
Chemical Structure:
this compound features a bicyclic structure with an acetyl group and a carboxylate ester, providing distinct chemical properties that influence its reactivity and biological interactions.
Synthesis:
The synthesis of this compound can be achieved through various methods, including a tandem reaction that allows for high yields and enantioselectivity under mild conditions. The synthesis typically involves the use of metal-free catalysts and can be scaled for industrial applications.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Interactions: The compound may modulate the activity of enzymes or receptors, influencing metabolic pathways.
- Prostaglandin E2 (PGE2) Pathway: Research indicates that derivatives of bicyclo[2.2.2]octane compounds can act as inhibitors of the PGE2/EP4 signaling pathway, which is significant in cancer progression and chronic inflammatory diseases .
Anticancer Properties
This compound has been investigated for its potential anticancer effects:
- Inhibition of Tumor Growth: Studies have shown that compounds targeting the PGE2/EP4 pathway can inhibit cancer cell proliferation in vitro and slow tumor progression in preclinical models .
- Immune Modulation: By blocking EP4 receptor signaling, these compounds may enhance the immune response against tumors by restoring the activity of natural killer cells and promoting pro-inflammatory cytokine production .
Case Studies
-
PGE2/EP4 Signaling Inhibition:
- In vitro studies demonstrated that selective EP4 receptor antagonists derived from bicyclic compounds significantly reduced cancer cell proliferation and induced apoptosis in various cancer cell lines.
-
Inflammatory Response Modulation:
- Animal models treated with this compound showed reduced inflammation markers, suggesting a therapeutic potential in managing chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, anti-inflammatory | EP4 receptor antagonist |
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | Potential neuroprotective effects | Modulation of neurotransmitter release |
| Bicyclo[2.2.2]octane-1-carboxylic acid | Limited biological activity; mainly synthetic use | Not extensively studied |
Q & A
Q. What are the common synthetic routes for Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate?
The compound can be synthesized via a tandem [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins under metal-free, mild conditions. This method achieves good to excellent yields (up to 90%) and high enantioselectivity (up to 99% ee) using an organic base mediator, such as a cinchona alkaloid derivative. Reaction optimization involves adjusting solvent polarity (e.g., toluene or THF) and temperature (0–25°C) to balance reaction rate and stereocontrol .
Q. How is the compound characterized spectroscopically?
High-resolution mass spectrometry (HRMS) and / NMR are critical. For example, HRMS (ESI/QTOF) of the phenylthio derivative shows a [M + H] peak at m/z 536.2260 (calcd. 536.2254), confirming molecular identity . NMR analysis of the bicyclo[2.2.2]octane core typically reveals distinct signals for bridgehead protons (δ ~1.5–2.5 ppm) and acetyl/carboxylate groups (δ ~2.1 ppm for acetyl CH, δ ~3.7 ppm for COOCH) .
Q. What safety precautions are recommended when handling this compound?
Avoid skin/eye contact and inhalation of dust or vapors. Use electrostatic discharge-safe containers, as the compound may generate combustible dust. Spills should be vacuumed or swept into sealed disposal containers. Work in a fume hood with personal protective equipment (gloves, lab coat, goggles) .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of bicyclo[2.2.2]octane carboxylates?
Enantioselectivity is mediated by chiral organic bases (e.g., bifunctional thiourea catalysts) that stabilize an open transition state during the cycloaddition. The stereochemical outcome depends on the catalyst’s spatial arrangement, which directs the facial selectivity of the nitroolefin’s approach to the cyclohexenone. Optimizing catalyst loading (5–10 mol%) and reaction time (12–48 hrs) enhances ee values .
Q. What strategies exist for introducing diverse functional groups at the 4-position?
Functionalization strategies include:
- Boronylation : Suzuki-Miyaura coupling using methyl 4-(pinacolatoboryl)bicyclo[2.2.2]octane-1-carboxylate to introduce aryl/heteroaryl groups .
- Amination : Boc-protected amino derivatives (e.g., methyl 4-(Boc-amino)-bicyclo[2.2.2]octane-1-carboxylate) can be deprotected for further coupling reactions .
- Halogenation : Bromo derivatives (e.g., methyl 4-bromo analog) enable cross-coupling or nucleophilic substitution .
Q. How can researchers resolve contradictions in spectral data for derivatives?
Discrepancies in NMR or mass spectra can arise from diastereomerism or residual solvents. Use deuterated solvents for NMR, and compare experimental HRMS with computational predictions (e.g., DFT-calculated isotopic patterns). For chiral derivatives, polarimetry or chiral HPLC validates enantiopurity .
Q. What role does the bicyclo[2.2.2]octane scaffold play in C-H functionalization reactions?
The rigid, sterically hindered structure limits C-H bond accessibility. Copper-catalyzed intermolecular C(sp)-H functionalization (e.g., thiolation) requires directing groups or high catalyst loading (20 mol% CuI) to overcome steric barriers. The bridgehead C-H bonds are less reactive than linear alkanes due to angle strain .
Q. How to optimize reaction yields for complex bicyclo derivatives?
Key parameters include:
- Catalyst screening : Test palladium, copper, or organocatalysts for cross-coupling efficiency.
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) for ionic intermediates or non-polar solvents (toluene) for radical pathways.
- Temperature gradients : Slow heating (e.g., 25°C to 80°C) minimizes side reactions in multi-step syntheses .
Q. How do protecting groups influence derivatization of the bicyclo core?
Boc groups stabilize amines during acidic/basic reactions, while acetyl or benzyl esters protect carboxylates. For example, methyl 4-(Boc-amino) derivatives withstand Grignard reactions but require TFA for deprotection. Hydroxymethyl groups (e.g., methyl 4-(hydroxymethyl) analogs) can be oxidized to aldehydes for further functionalization .
Q. How to assess pharmacological activity of bicyclo[2.2.2]octane derivatives?
In vitro assays include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
